1.83‑Fold Superior TMPRSS4 Inhibitory Potency Over the 3,5‑Bis(trifluoromethyl) Analog IMD‑0354
In a recombinant TMPRSS4 serine protease inhibition assay, KRT1853 (N‑[3‑bromo‑5‑(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide) displayed an IC₅₀ of 6 μM, whereas the structurally related analog IMD‑0354 (N‑(3,5‑bis(trifluoromethyl)phenyl)‑5‑chloro‑2‑hydroxybenzamide) required an IC₅₀ of 11 μM to achieve equivalent inhibition. Both compounds were significantly more potent than the broad‑spectrum serine protease inhibitor AEBSF (IC₅₀ 39 μM) [REFS‑1].
| Evidence Dimension | TMPRSS4 serine protease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 6 μM |
| Comparator Or Baseline | IMD‑0354: 11 μM; AEBSF: 39 μM |
| Quantified Difference | KRT1853 is 1.83‑fold more potent than IMD‑0354; 6.5‑fold more potent than AEBSF |
| Conditions | Recombinant TMPRSS4 serine protease inhibition assay (in vitro) |
Why This Matters
For TMPRSS4‑targeted cancer invasion and metastasis research, the ~2‑fold potency advantage of KRT1853 translates to lower compound consumption per assay, reduced vehicle (DMSO) exposure to cells, and an improved signal‑to‑noise ratio in functional screening.
- [1] Lee Y, Jang S, Lee Y, et al. Anti-cancer activity of the novel 2-hydroxydiarylamide derivatives IMD-0354 and KRT1853 through suppression of cancer cell invasion, proliferation, and survival mediated by TMPRSS4. Sci Rep. 2019;9:10003. View Source
